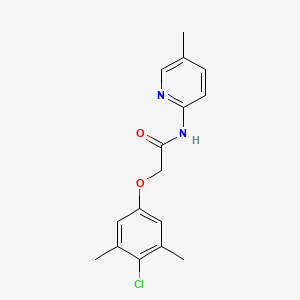![molecular formula C21H18ClN3O4 B4552653 N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4552653.png)
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide
Vue d'ensemble
Description
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide is a useful research compound. Its molecular formula is C21H18ClN3O4 and its molecular weight is 411.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.0985838 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties of Polyamides and Polyimides
Research by Yang and Lin (1994) focused on the synthesis of polyamides and polyimides using a diamine derived from a similar compound. These polyamides showed high solubility in polar solvents and were able to form transparent and flexible films. They exhibited high glass transition temperatures and significant thermal stability, making them potentially useful for high-temperature applications (Yang & Lin, 1994).
Chemical Reactions of Furo[3,2‐b]pyridine N‐oxide
Shiotani and Taniguchi (1996) explored the reactions of furo[3,2-b]pyridine N-oxide, a compound related to N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide. Their study showed various chemical transformations, such as cyanation, chlorination, and nitration, indicating the compound's potential for diverse chemical applications (Shiotani & Taniguchi, 1996).
Synthesis and Biological Evaluation of Schiff’s Bases and 2-Azetidinones
Thomas et al. (2016) synthesized and evaluated the pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. They found that these compounds exhibited antidepressant and nootropic activities in a dose-dependent manner, indicating their potential as central nervous system active agents (Thomas et al., 2016).
DNA-Binding Properties of N-Substituted Pyridinecarboxamide
Jufang (2009) studied the interaction between N-substituted pyridinecarboxamide compounds and DNA. The research indicated that these compounds could insert their aromatic ring into the base pairs of DNA, highlighting their potential use in genetic research and therapy (Jufang, 2009).
Syntheses of Carcinogenic Pyrolysis Products and Metabolites
Stavenuiter et al. (1985) synthesized 5-Phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine, and its possible metabolites for biological studies. This research is significant for understanding the potential carcinogenic properties of pyrolysis products in food (Stavenuiter et al., 1985).
Propriétés
IUPAC Name |
N-(3-chloro-2-pyrrolidin-1-ylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c22-16-7-4-8-17(20(16)24-11-1-2-12-24)23-21(26)19-10-9-18(29-19)14-5-3-6-15(13-14)25(27)28/h3-10,13H,1-2,11-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJILGXAJJFRHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-YL]-N-[(furan-2-YL)methyl]acetamide](/img/structure/B4552572.png)
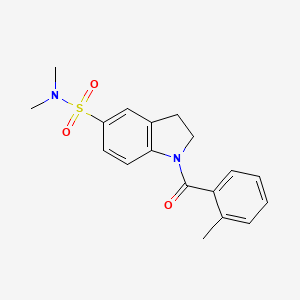
![1-[3-(Morpholin-4-yl)propyl]-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4552597.png)
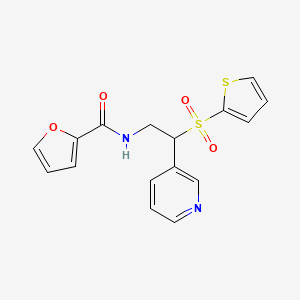
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4552607.png)
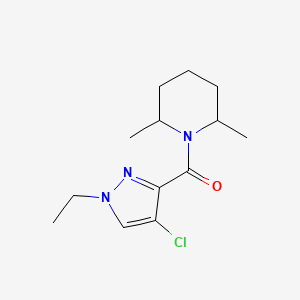
![N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4552629.png)
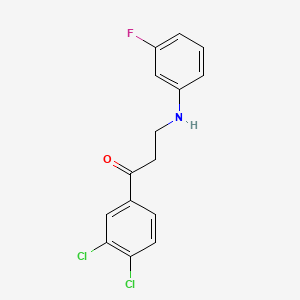
![methyl 4-({[(4-bromophenyl)thio]acetyl}amino)benzoate](/img/structure/B4552644.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-hydrazinyl-2-oxoacetamide](/img/structure/B4552648.png)
![4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE](/img/structure/B4552666.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4552672.png)
